Anti-inflammatory agent 55
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It exhibits significant anti-inflammatory properties by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells pathway and reducing the expression of inducible nitric oxide synthase, tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta . This compound has shown promise in suppressing lipopolysaccharide-induced nitric oxide production in RAW264.7 macrophages with an IC50 of 0.8 micromolar .
準備方法
The synthesis of Anti-inflammatory agent 55 involves a multi-step process starting from Coixol. The synthetic route typically includes the following steps:
化学反応の分析
Anti-inflammatory agent 55 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Anti-inflammatory agent 55 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of Coixol derivatives.
Biology: The compound is employed in biological studies to investigate its effects on inflammatory pathways and cellular responses.
作用機序
The mechanism of action of Anti-inflammatory agent 55 involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. This pathway plays a crucial role in regulating the immune response to infection. By inhibiting this pathway, the compound reduces the production of pro-inflammatory cytokines such as inducible nitric oxide synthase, tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta . This leads to a decrease in inflammation and associated symptoms .
類似化合物との比較
Anti-inflammatory agent 55 can be compared with other similar compounds such as:
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug that inhibits cyclooxygenase enzymes.
Aspirin: Another nonsteroidal anti-inflammatory drug that irreversibly inhibits cyclooxygenase enzymes.
Naproxen: A nonsteroidal anti-inflammatory drug that provides longer-lasting relief compared to ibuprofen.
Celecoxib: A selective cyclooxygenase-2 inhibitor that reduces inflammation with fewer gastrointestinal side effects
This compound is unique due to its specific inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, which distinguishes it from other nonsteroidal anti-inflammatory drugs that primarily target cyclooxygenase enzymes .
特性
分子式 |
C17H15N3O7 |
---|---|
分子量 |
373.3 g/mol |
IUPAC名 |
(E)-N-[2-(6-methoxy-2-oxo-1,3-benzoxazol-3-yl)ethyl]-3-(5-nitrofuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C17H15N3O7/c1-25-12-2-5-13-14(10-12)27-17(22)19(13)9-8-18-15(21)6-3-11-4-7-16(26-11)20(23)24/h2-7,10H,8-9H2,1H3,(H,18,21)/b6-3+ |
InChIキー |
IVMYOCZCDZOSDA-ZZXKWVIFSA-N |
異性体SMILES |
COC1=CC2=C(C=C1)N(C(=O)O2)CCNC(=O)/C=C/C3=CC=C(O3)[N+](=O)[O-] |
正規SMILES |
COC1=CC2=C(C=C1)N(C(=O)O2)CCNC(=O)C=CC3=CC=C(O3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。